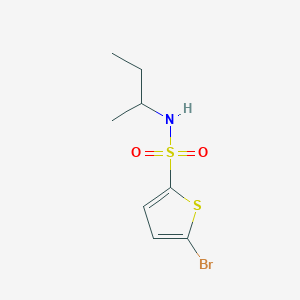![molecular formula C27H30ClN3O3S B296905 N-{2-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-2-oxoethyl}-4-methyl-N-(2-methylphenyl)benzenesulfonamide](/img/structure/B296905.png)
N-{2-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-2-oxoethyl}-4-methyl-N-(2-methylphenyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{2-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-2-oxoethyl}-4-methyl-N-(2-methylphenyl)benzenesulfonamide, commonly known as TAK-659, is a small molecule inhibitor that has shown promising results in the treatment of various cancers and autoimmune diseases.
作用機序
TAK-659 is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a critical role in B-cell receptor signaling. By inhibiting BTK, TAK-659 blocks the activation and proliferation of B-cells, leading to the suppression of the immune response. This mechanism of action makes TAK-659 a promising therapeutic target for the treatment of B-cell malignancies and autoimmune diseases.
Biochemical and Physiological Effects
TAK-659 has been shown to have a potent inhibitory effect on BTK, with an IC50 value of 0.85 nM. It has also been shown to have good selectivity for BTK, with minimal inhibition of other kinases. In preclinical studies, TAK-659 has demonstrated significant anti-tumor activity in B-cell malignancies, as well as potent immunosuppressive activity in autoimmune disease models.
実験室実験の利点と制限
One of the advantages of TAK-659 is its high potency and selectivity for BTK, which makes it an attractive therapeutic target for the treatment of B-cell malignancies and autoimmune diseases. However, one limitation of TAK-659 is its poor solubility in water, which can make it difficult to formulate for oral administration. Additionally, TAK-659 has not yet been tested in clinical trials, so its safety and efficacy in humans are still unknown.
将来の方向性
There are several future directions for the development of TAK-659. One potential direction is the optimization of its pharmacokinetic properties, such as improving its solubility and bioavailability. Another direction is the development of combination therapies with other drugs to enhance its anti-tumor activity and reduce the risk of drug resistance. Finally, clinical trials will be needed to determine the safety and efficacy of TAK-659 in humans, which will be an important step in its development as a therapeutic agent.
合成法
The synthesis of TAK-659 involves several steps, starting with the reaction of 2-methylbenzenesulfonamide with 2-bromo-4-chloroacetophenone to obtain N-(2-bromo-4-chlorophenyl)-2-methylbenzenesulfonamide. This intermediate is then reacted with 5-chloro-2-methylphenylpiperazine to obtain N-{2-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-2-oxoethyl}-2-methylbenzenesulfonamide. Finally, this compound is reacted with 2-methylbenzenesulfonyl chloride to obtain TAK-659.
科学的研究の応用
TAK-659 has been extensively studied for its potential use in the treatment of various cancers and autoimmune diseases. It has shown promising results in preclinical studies for the treatment of B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). TAK-659 has also shown potential for the treatment of autoimmune diseases, such as rheumatoid arthritis and systemic lupus erythematosus.
特性
分子式 |
C27H30ClN3O3S |
|---|---|
分子量 |
512.1 g/mol |
IUPAC名 |
N-[2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-2-oxoethyl]-4-methyl-N-(2-methylphenyl)benzenesulfonamide |
InChI |
InChI=1S/C27H30ClN3O3S/c1-20-8-12-24(13-9-20)35(33,34)31(25-7-5-4-6-21(25)2)19-27(32)30-16-14-29(15-17-30)26-18-23(28)11-10-22(26)3/h4-13,18H,14-17,19H2,1-3H3 |
InChIキー |
DQYOHIGCSHYECB-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)N2CCN(CC2)C3=C(C=CC(=C3)Cl)C)C4=CC=CC=C4C |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)N2CCN(CC2)C3=C(C=CC(=C3)Cl)C)C4=CC=CC=C4C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{2-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-2-oxoethyl}-N-(3,5-dichlorophenyl)benzenesulfonamide](/img/structure/B296823.png)
![N-(2-chlorobenzyl)-4-{[(methylsulfonyl)anilino]methyl}benzamide](/img/structure/B296825.png)

![N-[4-(acetylamino)phenyl]-2-[3-chloro-4-methoxy(phenylsulfonyl)anilino]acetamide](/img/structure/B296828.png)

![N-(5-chloro-2-methoxyphenyl)-N-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-3,4-dimethoxybenzenesulfonamide](/img/structure/B296830.png)
![N-{4-[(4-chloroanilino)sulfonyl]phenyl}-4-ethoxybenzenesulfonamide](/img/structure/B296832.png)
![2-({[5-chloro-2-methoxy(phenylsulfonyl)anilino]acetyl}amino)-N-(1-phenylethyl)benzamide](/img/structure/B296833.png)
![2,3-dichloro-4-methoxy-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B296834.png)
![2-[({2-methoxy[(4-methoxyphenyl)sulfonyl]anilino}acetyl)amino]-N-(1-phenylethyl)benzamide](/img/structure/B296835.png)

![N-butyl-2-[4-methoxy(methylsulfonyl)anilino]propanamide](/img/structure/B296838.png)
![2-[4-chloro-2-methyl(methylsulfonyl)anilino]-N-propylacetamide](/img/structure/B296840.png)
![N-(4-ethoxyphenyl)-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B296846.png)